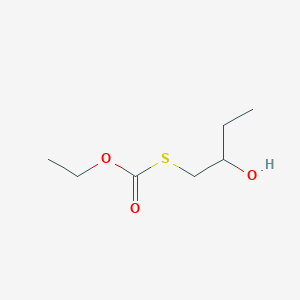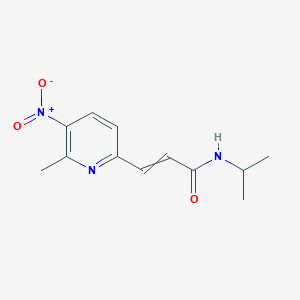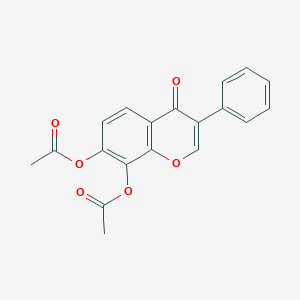![molecular formula C16H21NO5S B14395415 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine CAS No. 88720-03-0](/img/structure/B14395415.png)
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine is a complex organic compound characterized by its unique structural features. This compound contains an acetylsulfanyl group, a methylpropanoyl group, and a phenoxyethyl group attached to a glycine backbone. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylsulfanyl Intermediate: This step involves the reaction of a suitable thiol with acetic anhydride under controlled conditions to form the acetylsulfanyl group.
Attachment of the Methylpropanoyl Group: The intermediate is then reacted with a methylpropanoyl chloride in the presence of a base to form the desired methylpropanoyl intermediate.
Coupling with Glycine: The final step involves coupling the intermediate with glycine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding a thiol derivative.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
科学研究应用
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxyethyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s specificity and potency. The glycine backbone allows for flexibility and proper orientation of the functional groups, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)alanine: Similar structure but with an alanine backbone.
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)valine: Similar structure but with a valine backbone.
Uniqueness
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine is unique due to its specific combination of functional groups and the glycine backbone. This combination allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
88720-03-0 |
|---|---|
分子式 |
C16H21NO5S |
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-[(3-acetylsulfanyl-2-methylpropanoyl)-(2-phenoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C16H21NO5S/c1-12(11-23-13(2)18)16(21)17(10-15(19)20)8-9-22-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,19,20) |
InChI 键 |
FBHMYQAGHIRDHN-UHFFFAOYSA-N |
规范 SMILES |
CC(CSC(=O)C)C(=O)N(CCOC1=CC=CC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)


![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)




